2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide
Description
Properties
IUPAC Name |
2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzenesulfonohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3F3N3O2S/c1-22(12-10(16)4-7(6-20-12)13(17,18)19)21-25(23,24)11-5-8(14)2-3-9(11)15/h2-6,21H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAXJMHORDNUHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as Fluopicolide, is thought to be spectrin-like proteins in the cytoskeleton of oomycetes. These proteins play a crucial role in maintaining the shape and structure of cells, and their disruption can lead to significant cellular dysfunction.
Biochemical Pathways
The compound’s interaction with spectrin-like proteins affects the cytoskeleton of oomycetes, which is a critical component of various biochemical pathways. The disruption of these pathways leads to a range of downstream effects, including the inhibition of the growth of strains that are resistant to other fungicides such as phenylamides, strobilurin, dimethomorph, and iprovalicarb.
Result of Action
The action of Fluopicolide results in a range of molecular and cellular effects. It affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation. These effects contribute to its fungicidal activity, making it effective at controlling diseases caused by oomycetes such as late blight of potato.
Biological Activity
2,5-Dichloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of chloro and trifluoromethyl groups, which are known to influence biological activity. The molecular formula is C13H10Cl3F3N4O2S, with a molecular weight of approximately 405.67 g/mol. The presence of these substituents enhances lipophilicity and may improve binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group is known to increase the potency of compounds by enhancing their binding affinity due to electron-withdrawing effects. This property can lead to alterations in enzyme kinetics and receptor interactions, influencing pathways involved in disease processes.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, hydrazide derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted that derivatives containing electron-withdrawing groups like trifluoromethyl demonstrated enhanced antibacterial activity compared to their non-fluorinated counterparts .
Anticancer Properties
The compound is also being investigated for its potential anticancer effects. Studies have demonstrated that similar hydrazide compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The structural characteristics that enhance binding to cancer-related targets are critical for their effectiveness .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. The following table summarizes key findings related to substituent effects on biological activity:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Trifluoromethyl | Increases potency against bacteria | |
| Chloro | Enhances binding affinity | |
| Methyl | Modulates lipophilicity |
Case Studies
-
Antibacterial Study
A recent study evaluated the antibacterial properties of this compound against various pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . -
Anticancer Research
Another investigation focused on the compound's effects on cancer cell lines. It was found to induce cell cycle arrest and apoptosis in human breast cancer cells, suggesting potential as an anticancer agent . The mechanism involved modulation of apoptotic pathways and inhibition of proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, it is compared to structurally related derivatives from the provided evidence. Key differentiating factors include substituent patterns, functional groups, and inferred biological activity.
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Functional Group Diversity: The target compound’s benzenesulfonohydrazide group distinguishes it from simple hydrazines (e.g., 5a-i in ) and carbohydrazides (). Sulfonamides typically exhibit higher polarity and metabolic stability compared to carboxamides or ethylidene derivatives . The N'-methyl group in the target compound may reduce oxidative metabolism risks compared to unmethylated hydrazides (e.g., ), which are prone to hydrolysis or N–N bond cleavage .
Substituent Effects :
- Trifluoromethyl (CF₃) and Chloro (Cl) : Present in both the target compound and –4, these groups enhance lipophilicity and resistance to enzymatic degradation. However, the pyridinyl moiety in the target compound may offer stronger π-π stacking interactions in biological targets compared to thienyl () or isoxazolyl () systems .
- Fluorine (F) : Absent in the target compound but present in , fluorine can fine-tune electronic properties and bioavailability. The target’s dichloro substitution may compensate by increasing steric bulk .
Synthetic Accessibility :
- The target compound’s synthesis likely follows a route similar to ’s hydrazine derivatives, involving acid-catalyzed condensation. However, the inclusion of a sulfonamide group may require additional steps, such as sulfonylation prior to hydrazide formation .
Comparatively, ’s thienyl-furyl system might target different enzymes (e.g., acetylcholinesterase) . Antimicrobial Activity: Sulfonamides are classic antibacterials, but the target’s substituents may shift its spectrum toward antifungal or antiparasitic activity, unlike ’s fluorinated derivative, which could have enhanced cell membrane penetration .
Q & A
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the pyridine and sulfonohydrazide groups.
- Molecular Docking : Screen against target proteins (e.g., enzymes in agrochemical pathways) using software like AutoDock Vina. The trifluoromethyl group’s hydrophobicity enhances binding in hydrophobic pockets .
- ADMET Prediction : Use QSAR models to estimate solubility and metabolic stability, critical for agrochemical or pharmaceutical applications .
Case Study : highlights molecular modeling’s role in rationalizing experimental data and guiding synthesis .
How should researchers design stability studies under varying pH and temperature conditions?
Q. Basic Research Focus
- Forced Degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and (oxidative) at 40–60°C for 24–72 hours. Monitor degradation via HPLC.
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at room temperature. The sulfonohydrazide group is prone to hydrolysis, requiring buffered storage conditions .
Q. Advanced Research Focus
- Enzyme Inhibition Assays : Test against target enzymes (e.g., acetolactate synthase in plants) using spectrophotometric methods.
- Field Trials : Evaluate herbicidal activity at varying concentrations (e.g., 0.1–10 ppm) with controls for environmental factors .
- Metabolite Profiling : Use LC-MS to identify degradation products in soil, ensuring no persistent toxic byproducts .
Note : emphasizes the trifluoromethyl group’s role in enhancing bioactivity and environmental stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
